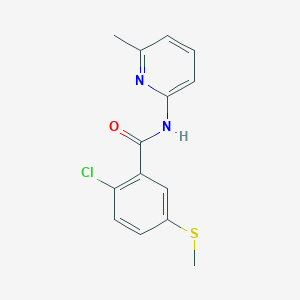
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is a chemical compound with a complex structure that includes a chlorinated benzamide core, a methylpyridinyl group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.
Introduction of the Methylpyridinyl Group: This step involves the coupling of the chlorinated benzamide with a 6-methylpyridin-2-yl group through a nucleophilic substitution reaction.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyridinyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(6-methylpyridin-2-yl)acetamide: Shares a similar pyridinyl group but lacks the methylsulfanyl substituent.
N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide: Similar structure but without the chlorine atom.
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H13ClN2OS |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-4-3-5-13(16-9)17-14(18)11-8-10(19-2)6-7-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
WGHJAWFPNHVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















